Barbadin

Descripción general

Descripción

Barbadin is a novel selective β-arrestin/β2-adaptin inhibitor, blocking agonist-promoted endocytosis of the prototypical β2-adrenergic (β2AR), V2-vasopressin (V2R) and angiotensin-II type-1 (AT1R) receptors, showing no affectinng on β-arrestin-independent (transferrin) or AP2-independent (endothelin-A) receptor.

Aplicaciones Científicas De Investigación

1. Role in G Protein-Coupled Receptors (GPCRs)

Barbadin has been identified as a significant tool in the study of G protein-coupled receptors (GPCRs). It is known to selectively inhibit the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2. This inhibition is crucial for understanding the complex mechanisms of GPCR internalization and signaling pathways, as demonstrated in various studies including those on β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors (Beautrait et al., 2017).

2. Cancer Research

Barbadin has been utilized in cancer research, specifically in studying breast cancer cells. It was used to selectively inhibit β-Arr/AP2 interaction in AVP-stimulated V2R receptor in triple-negative breast cancer cells. This study highlighted the potential dual autophagic and apoptotic effects of β-βArr/AP2 inhibition, positioning β-arrestins as potential targets in breast cancer treatment (Donia et al., 2021).

3. Effects on Neutrophil Functions

Barbadin's effect on neutrophil functions has been a subject of interest. It modulates FPR2-mediated functions in neutrophils, particularly affecting reactive oxygen species (ROS) production and chemotaxis. Interestingly, Barbadin did not inhibit FPR2 endocytosis, suggesting an independent mechanism of action. This research helps in understanding the role of β-arrestin in neutrophil functions and signaling pathways (Sundqvist et al., 2020).

4. Obesity and Weight Loss Studies

In the context of obesity and weight loss, Barbadin has shown potential in enhancing the long-term effects of Lorcaserin on proopiomelanocortin (POMC) neurons and weight loss. This study provides a new perspective on combating obesity by maintaining the sensitivity of 5-HT2CR in POMC neurons, thereby offering a novel approach for long-term weight management (He et al., 2021).

Mecanismo De Acción

Target of Action

Barbadin is a novel and selective inhibitor that primarily targets the interaction between β-arrestin and β2-adaptin . β-arrestins are endocytic proteins that mediate agonist-activated G protein-coupled receptors (GPCRs) internalization and signaling pathways . The inhibition of β-arrestins may diminish the survival chances of cancer cells .

Mode of Action

Barbadin blocks the agonist-promoted endocytosis of the prototypical β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors . It does this by inhibiting the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2 . This interaction is crucial for the internalization of these receptors .

Biochemical Pathways

The inhibition of β-arrestin/β2-adaptin interaction by Barbadin affects several biochemical pathways. It blocks the endocytosis of certain receptors, thereby affecting the signaling pathways associated with these receptors . For instance, Barbadin blocks the endocytosis of the β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors, which are involved in various cellular processes .

Result of Action

Barbadin has been shown to reduce cell viability and induce apoptosis . For instance, in breast cancer cells, Barbadin treatment resulted in a reduction of cell viability to 69.1% and induced apoptosis in 29.9% of cells . It also arrested 63.7% of cells in the G0/G1 phase .

Propiedades

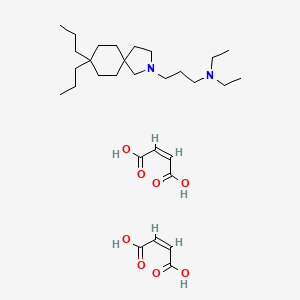

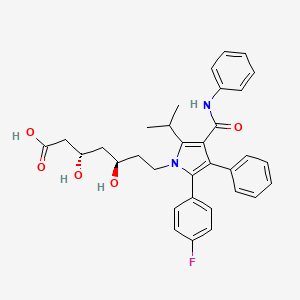

IUPAC Name |

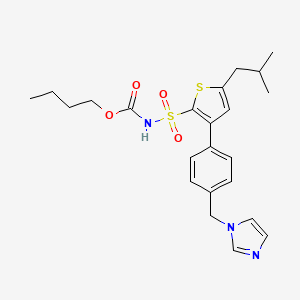

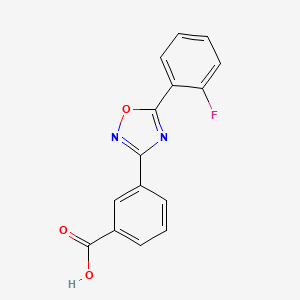

3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXPCSXEQQADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601165986 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barbadin | |

CAS RN |

356568-70-2 | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601165986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Barbadin?

A1: Barbadin exerts its effects by binding to the clathrin adaptor protein (AP2), specifically disrupting the interaction between AP2 and β-arrestin. [] This disruption prevents β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs) without completely abolishing the internalization process. [, ]

Q2: How does Barbadin impact the function of Formyl Peptide Receptor 2 (FPR2) in neutrophils?

A2: While Barbadin inhibits the AP2/β-arrestin interaction typically involved in FPR2 endocytosis, it surprisingly does not prevent the receptor's internalization. [] Instead, Barbadin selectively enhances FPR2-mediated release of reactive oxygen species (ROS) from neutrophils. [] This effect is independent of both β-arrestin recruitment and receptor endocytosis, suggesting a role for AP2 in FPR2-mediated ROS production. []

Q3: Can Barbadin influence the effectiveness of drugs targeting other GPCRs?

A3: Research suggests that Barbadin can potentiate the effects of certain GPCR agonists. For example, co-administration of Barbadin with Lorcaserin, a serotonin 2C receptor (5-HT2CR) agonist used for weight management, was shown to enhance and prolong Lorcaserin’s effects on weight loss and appetite reduction in mice. [, ] This enhanced effect is attributed to Barbadin's ability to prevent 5-HT2CR internalization, thereby maintaining the sensitivity of POMC neurons in the arcuate nucleus of the hypothalamus to Lorcaserin stimulation. [, ]

Q4: Does Barbadin demonstrate efficacy in models of disease?

A4: Barbadin has been explored in various preclinical models:

Q5: Are there any limitations observed with Barbadin in preclinical studies?

A5: Despite its promising effects in some models, Barbadin did not demonstrate significant benefits in a mouse model of Marfan syndrome when combined with lower doses of Losartan, an angiotensin II receptor blocker. [] This finding suggests that complete blockade of the target receptor, achievable with a high dose of Losartan alone, might be necessary for therapeutic efficacy in this specific context. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

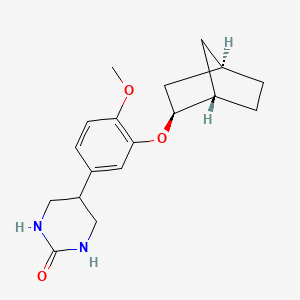

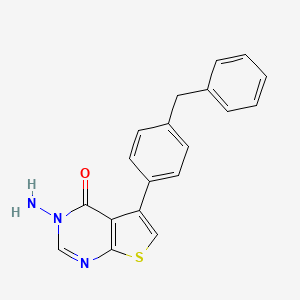

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)